molecular formula C13H16N4O3S2 B2796472 (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448079-04-6

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2796472
CAS No.: 1448079-04-6
M. Wt: 340.42
InChI Key: BUTVHKSEAZBUOX-UHFFFAOYSA-N
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Description

This compound features a piperidine scaffold substituted with a sulfonated 4-methyl-1,2,4-triazole moiety and a thiophene-3-carbonyl group. The thiophene heterocycle introduces π-π stacking capabilities, while the piperidine ring may improve solubility and conformational flexibility .

Properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)11-2-5-17(6-3-11)12(18)10-4-7-21-8-10/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTVHKSEAZBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous triazole derivatives from the evidence:

Compound Core Structure Substituents Synthetic Method Notable Features
(4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone (Target) 1,2,4-Triazole sulfonyl Piperidine, thiophen-3-yl methanone Not explicitly described in evidence; inferred sulfonylation and coupling reactions Combines sulfonamide stability with thiophene’s electronic properties
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole thioether Difluorophenyl, phenylsulfonylphenyl, phenylethanone Sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones Fluorinated aryl groups enhance lipophilicity; thioether improves redox stability
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 1,2,4-Triazole thioethanol Methoxyphenyl, phenyl, ethanol Not detailed in evidence; likely thiol-alkylation or coupling Methoxy group increases solubility; ethanol side chain may influence bioavailability
3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one 1,2,4-Triazole sulfanylidene Furyl, phenylpropanone, amino-methyl Recrystallization from ethanol (implied) Sulfanylidene (C=S) enhances metal chelation potential; furyl adds heterocyclic diversity

Key Structural and Functional Insights :

  • Electron Effects : The target compound’s sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in or the neutral thioether in . This difference may alter reactivity in electrophilic substitution or hydrogen bonding .
  • Heterocyclic Diversity: Thiophene (target) vs. furyl () vs.
  • Synthetic Flexibility : The target’s piperidine linker offers conformational adaptability, whereas rigid phenyl spacers in may restrict binding pocket accommodation .

Pharmacological Implications :

  • Bioavailability : The piperidine-thiophene combination in the target compound may balance solubility (piperidine) and metabolic resistance (thiophene) better than phenyl-heavy analogs .
  • Target Selectivity : Sulfonyl groups (target, ) are associated with protease inhibition, while sulfanylidenes () may interact with metal-dependent enzymes .

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